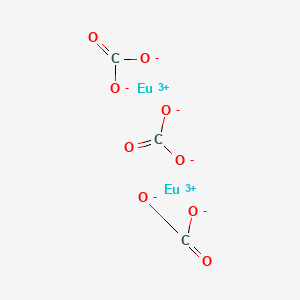

Europium carbonate (Eu2(CO3)3)

Description

Significance of Rare Earth Carbonates in Advanced Materials Science and Geochemistry

Rare earth carbonates are crucial precursors in the synthesis of a wide array of advanced materials. They serve as intermediates in the production of high-purity rare earth oxides, which are fundamental components in phosphors, catalysts, and high-performance ceramics. samaterials.comnanorh.com In geochemistry, the study of rare earth carbonates provides valuable insights into the formation of mineral deposits and the geochemical cycles of rare earth elements (REEs). mdpi.comgeoscienceworld.org The distribution and composition of these carbonates in geological formations can reveal information about past environmental conditions, such as the temperature, pressure, and chemical makeup of ancient hydrothermal systems and oceans. geochemicalperspectivesletters.orgpangaea.degeochemicalperspectivesletters.org

Unique Aspects of Europium Oxidation States (Eu(II) vs. Eu(III)) in Carbonate Systems

Europium is distinguished among the lanthanides by its ability to exist in two stable oxidation states: trivalent (Eu³⁺) and divalent (Eu²⁺). wikipedia.org This dual valency has profound implications for its behavior in carbonate systems. The trivalent state is the most common, forming europium(III) carbonate, Eu₂(CO₃)₃. wikipedia.org However, under reducing conditions, Eu³⁺ can be reduced to Eu²⁺. wikipedia.org The Eu²⁺ ion is larger and chemically similar to alkaline earth metals like calcium (Ca²⁺), allowing it to be incorporated into carbonate minerals where it substitutes for Ca²⁺. wikipedia.orgnumberanalytics.com This behavior is particularly significant in hydrothermal systems, where temperature and redox conditions favor the formation of Eu²⁺, leading to characteristic "europium anomalies" in the REE patterns of carbonate minerals. researchgate.netmdpi.com

Historical Context of Europium Carbonate Research Development

The study of europium carbonate is intrinsically linked to the discovery and isolation of europium itself by French chemist Eugène-Anatole Demarçay in the late 19th and early 20th centuries. Early research focused on the fundamental synthesis and characterization of europium compounds. The development of separation techniques like solvent extraction and ion exchange chromatography was crucial for obtaining high-purity europium, which then enabled more detailed studies of its carbonate and other compounds. wikipedia.org Over the years, research has evolved from basic chemical synthesis to exploring its applications, driven by the demand for europium-based phosphors in technologies like color television tubes and, more recently, in solid-state lighting. samaterials.comnanorh.com

Current Research Frontiers and Challenges in Europium Carbonate Chemistry

Contemporary research on europium carbonate is multifaceted. A significant area of focus is its use as a precursor for creating advanced luminescent materials, including nanoparticles and coordination polymers with tailored optical properties. smolecule.comrsc.orgnanorh.com There is also growing interest in its catalytic potential for various organic reactions and environmental remediation. samaterials.comsmolecule.com A major challenge lies in the controlled synthesis of europium carbonate with specific crystal structures, particle sizes, and morphologies to optimize its performance in these applications. nih.gov Furthermore, understanding the complex solution chemistry of europium carbonate, including its speciation and interaction with other ions, remains an active area of investigation, particularly for predicting its environmental fate and for developing more efficient separation and recycling processes. osti.govtandfonline.com

Physicochemical Properties of Europium Carbonate

The distinct physical and chemical characteristics of europium carbonate dictate its behavior and applicability in various scientific and industrial fields.

Chemical Formula and Molar Mass

Europium(III) carbonate has the chemical formula Eu₂(CO₃)₃. wikipedia.orgontosight.ai Its molar mass is approximately 483.961 g/mol for the anhydrous form. wikipedia.org Hydrated forms also exist, with the general formula Eu₂(CO₃)₃·nH₂O, and their molar masses vary depending on the degree of hydration. nanorh.comsmolecule.com For instance, the trihydrate has a CAS number of 13265-19-5. wikipedia.org

Appearance and Solubility

In its solid state, europium(III) carbonate typically appears as a white or colorless powder. ontosight.ai It is known to be insoluble in water, with a reported solubility of 1.94×10⁻⁶ mol/L at 30°C. wikipedia.org However, it readily dissolves in acidic solutions, a reaction that is accompanied by the release of carbon dioxide gas. wikipedia.orgontosight.ai

The reaction with acid proceeds as follows: Eu₂(CO₃)₃ + 6H⁺ → 2Eu³⁺ + 3H₂O + 3CO₂↑ wikipedia.org

Thermal Decomposition

When subjected to high temperatures, europium(III) carbonate undergoes thermal decomposition. The process involves the breakdown of the carbonate to form europium(III) oxide (Eu₂O₃), a more stable compound, and the release of carbon dioxide. wikipedia.orgwikipedia.org The decomposition reaction is: Eu₂(CO₃)₃ → Eu₂O₃ + 3CO₂↑ wikipedia.org

The thermal decomposition of related europium compounds, such as europium mefenamate, also proceeds through a europium carbonate intermediate before forming the final oxide.

Table 1: Physicochemical Properties of Europium(III) Carbonate

| Property | Value |

|---|---|

| Chemical Formula | Eu₂(CO₃)₃ |

| Molar Mass (anhydrous) | 483.961 g/mol wikipedia.org |

| Appearance | White or colorless powder ontosight.ai |

| Solubility in Water | Insoluble (1.94×10⁻⁶ mol/L at 30°C) wikipedia.org |

| Solubility in Acid | Soluble with effervescence wikipedia.orgontosight.ai |

| Decomposition Product | Europium(III) oxide (Eu₂O₃) wikipedia.org |

Synthesis and Crystallography of Europium Carbonate

The methods used to synthesize europium carbonate and the resulting crystal structures are critical for its application in various technologies.

Synthesis Methods

Several methods have been developed for the synthesis of europium(III) carbonate. A common laboratory-scale preparation involves the precipitation reaction between a soluble europium(III) salt, such as europium(III) chloride or nitrate (B79036), and a carbonate source like sodium carbonate or ammonium (B1175870) carbonate in an aqueous solution. wikipedia.orgontosight.aiwikipedia.org

Another approach is the reaction of a europium salt solution with a saturated solution of ammonium carbonate in the presence of carbon dioxide. wikipedia.org The hydrolysis of urea (B33335) in a solution containing europium(III) ions can also be used to precipitate hydrated basic europium(III) carbonate. scielo.br Additionally, europium(III) carbonate can be synthesized through the thermal decomposition of europium(III) acetate (B1210297) or by reacting a suspension of europium(III) oxide in water with supercritical carbon dioxide. wikipedia.org A hydrothermal synthesis technique has also been employed, reacting europium(III) nitrate with oxalic acid, which resulted in a carbonate-fixed compound. rsc.orgrsc.org

Crystal Structure and Polymorphism

The crystal structure of europium carbonate compounds can be complex. For instance, a sodium europium carbonate, Na₃Eu(CO₃)₃, has been synthesized and found to have an orthorhombic, acentric crystal structure with the space group Ama2. capes.gov.br In this structure, the europium ion is coordinated to nine oxygen atoms. capes.gov.br

A three-dimensional coordination polymer with the formula [Eu₂(ox)(CO₃)₂(H₂O)₂]n has been synthesized via hydrothermal methods. rsc.orgrsc.org This compound crystallizes in an orthorhombic system and features infinite layers of Eu³⁺ and carbonate ions, which are bridged by oxalate (B1200264) anions. rsc.orgrsc.org The study of europium-doped calcium carbonate has also provided insights into how the europium ion is incorporated into the calcite crystal lattice. nih.govresearchgate.net

Table 2: Crystallographic Data for a Europium Carbonate Compound

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |

|---|---|---|---|---|---|

| Na₃Eu(CO₃)₃ | Orthorhombic | Ama2 | 9.942(2) | 11.024(3) | 7.147(2) |

Data from the structural analysis of Sodium Europium Carbonate. capes.gov.br

Geochemical and Environmental Significance

The behavior of europium and its carbonate forms in geological and environmental systems provides crucial information for understanding natural processes and the impact of human activities.

Europium Carbonate in Geochemical Systems

In geochemical contexts, europium's unique redox chemistry makes it a sensitive tracer of geological processes. researchgate.net The relative abundance of Eu²⁺ and Eu³⁺ in minerals, including carbonates, can indicate the temperature and oxygen fugacity of the environments in which they formed. researchgate.netmdpi.com High-temperature hydrothermal fluids, for example, are often enriched in Eu²⁺, leading to positive europium anomalies in carbonate minerals that precipitate from these fluids. pangaea.deresearchgate.netresearchgate.net The study of these anomalies in ancient rock formations, such as stromatolites and iron formations, helps to reconstruct the chemistry of early oceans and the impact of submarine hydrothermal activity over geological time. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org

Environmental Implications

The environmental behavior of europium is influenced by its speciation, which is in turn affected by factors like pH and the presence of complexing ligands such as carbonate ions. numberanalytics.comtandfonline.com In aqueous environments, europium(III) can form stable complexes with carbonate, which affects its mobility and bioavailability. tandfonline.comjst.go.jp Understanding these interactions is important for assessing the environmental fate of europium, which is considered an emerging pollutant due to its widespread use in modern technologies. tandfonline.com Carbonate phases in sediments have been shown to play a significant role in the fixation of europium. Research into the geochemistry of europium in soils and sediments helps to understand its distribution and behavior during weathering and other surficial processes. geoscienceworld.org

Properties

CAS No. |

5895-48-7 |

|---|---|

Molecular Formula |

CH2EuO3 |

Molecular Weight |

213.99 g/mol |

IUPAC Name |

carbonic acid;europium |

InChI |

InChI=1S/CH2O3.Eu/c2-1(3)4;/h(H2,2,3,4); |

InChI Key |

LMHQGXNXRKZDQE-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Eu+3].[Eu+3] |

Other CAS No. |

5895-48-7 |

Origin of Product |

United States |

Synthesis Methodologies and Crystallization Science of Europium Carbonate

Precipitation Techniques for Europium Carbonate Synthesis

The synthesis of europium carbonate (Eu₂(CO₃)₃) is primarily achieved through various precipitation techniques, which involve the reaction of soluble europium salts with a carbonate source. These methods offer control over the purity, particle size, and morphology of the final product, which are crucial for its applications in phosphors, catalysts, and biomedical imaging.

Direct Precipitation Methods (e.g., from soluble europium salts and carbonate sources)

Direct precipitation is a straightforward and common method for synthesizing europium carbonate. This technique involves mixing an aqueous solution of a soluble europium salt, such as europium(III) chloride (EuCl₃) or europium(III) nitrate (B79036) (Eu(NO₃)₃), with a solution containing carbonate ions, typically from sodium carbonate (Na₂CO₃) or ammonium (B1175870) carbonate ((NH₄)₂CO₃). ontosight.aiwikipedia.org The insoluble europium carbonate then precipitates out of the solution.

The general chemical reaction can be represented as: 2Eu³⁺(aq) + 3CO₃²⁻(aq) → Eu₂(CO₃)₃(s)

The reaction conditions, such as the concentration of reactants, temperature, and pH, can influence the characteristics of the resulting precipitate. researchgate.net For instance, the precipitation of europium carbonate from a europium salt solution can also be achieved using a saturated solution of ammonium carbonate in carbon dioxide. wikipedia.org This method is often favored for its simplicity and scalability. science.gov

| Reactants | Precipitating Agent | Reference |

| Europium(III) chloride or nitrate | Sodium carbonate | ontosight.ai |

| Europium(III) chloride | Ammonium carbonate | wikipedia.org |

| Europium salt solution | Saturated carbon dioxide ammonium carbonate solution | wikipedia.org |

Urea-Assisted Homogeneous Precipitation for Europium Carbonate

Homogeneous precipitation using urea (B33335) (CO(NH₂)₂) provides a method for producing uniform and well-controlled europium carbonate particles. researchgate.net In this technique, a solution containing a soluble europium salt and urea is heated. The thermal decomposition of urea slowly and uniformly releases carbonate and hydroxide (B78521) ions throughout the solution. researchgate.netmdpi.com This gradual increase in the precipitating agent's concentration leads to the formation of particles with a narrow size distribution and controlled morphology. umich.edu

The decomposition of urea in an aqueous solution proceeds as follows: CO(NH₂)₂ + 3H₂O → 2NH₄⁺ + CO₃²⁻ + 2OH⁻

This method has been successfully used to prepare europium-doped gadolinium carbonate particles, where the initial precipitate is an amorphous hydroxycarbonate that subsequently transforms into a crystalline carbonate. researchgate.net The reaction temperature is a critical parameter, influencing the phase and morphology of the synthesized particles. researchgate.net For example, at temperatures between 80-90°C, crystalline Gd₂(CO₃)₃·2.5H₂O is formed, while at 100°C, Gd₂O(CO₃)₂·H₂O is the predominant phase. researchgate.net

| Precursor | Precipitating Agent | Key Feature | Reference |

| Europium(III) salt | Urea | Controlled, slow release of carbonate ions | researchgate.netscielo.br |

| Gadolinium/Europium salt | Urea | Formation of spherical, monodispersed particles | researchgate.net |

Hydrothermal Synthesis Approaches for Europium Carbonate Materials

Hydrothermal synthesis involves carrying out the precipitation reaction in a sealed vessel, typically an autoclave, at elevated temperatures and pressures. This method can yield highly crystalline and morphologically distinct europium carbonate-based materials.

A notable example is the hydrothermal synthesis of a luminescent europium(III) coordination polymer incorporating both oxalate (B1200264) and carbonate ions, [Eu₂(ox)(CO₃)₂(H₂O)₂]n, from a solution of europium(III) nitrate and oxalic acid. rsc.org This demonstrates that under hydrothermal conditions, CO₂ can be incorporated into the final product even under acidic conditions. rsc.org This technique has also been employed to prepare europium-doped hydroxyapatite (B223615) nanorods, where europium oxide and calcium carbonate were used as starting materials. jim.org.cn Another study reported the facile hydrothermal fabrication of europium-doped alumina, which involved preparing a europium-doped ammonium aluminum carbonate hydroxide precursor.

| Reactants | Product | Key Feature | Reference |

| Europium(III) nitrate, Oxalic acid | [Eu₂(ox)(CO₃)₂(H₂O)₂]n | Formation of a 3D coordination polymer | rsc.org |

| CaCO₃, Eu₂O₃, NH₄H₂PO₄ | Europium-doped hydroxyapatite nanorods | Template-assisted synthesis | jim.org.cn |

Supercritical Carbon Dioxide-Assisted Synthesis

The use of supercritical carbon dioxide (scCO₂) offers a novel and rapid method for the synthesis of rare earth carbonates, including europium carbonate. wikipedia.org In this process, an aqueous suspension of a rare earth oxide, such as europium(III) oxide (Eu₂O₃), is reacted with CO₂ under supercritical conditions (above its critical temperature of 31°C and critical pressure of 72.9 atm). google.com

This method has been shown to achieve high yields of rare earth carbonates in a short amount of time. google.com The reaction of an aqueous suspension of europium(III) oxide with supercritical CO₂ is a documented preparation method for europium(III) carbonate. wikipedia.org This technique is considered a "green" chemistry approach as it utilizes non-toxic and readily available CO₂. researchgate.net

| Reactant | Reagent | Conditions | Advantage | Reference |

| Europium(III) oxide | Carbon dioxide | Supercritical (e.g., ~40°C, ~100 atm) | Rapid, high-yield synthesis | wikipedia.orggoogle.com |

Eco-Friendly Synthesis Methods for Europium-Doped Carbonates

Growing environmental concerns have spurred the development of eco-friendly or "green" synthesis methods. These approaches aim to minimize the use of hazardous solvents and reagents and are often conducted at room temperature.

An example of such a method is the synthesis of europium-doped calcium carbonate (CaCO₃:Eu) at room temperature without the addition of organic solvents. frontiersin.orgnih.gov In this process, an aqueous solution of calcium nitrate and europium nitrate is mixed with a sodium carbonate solution, leading to the precipitation of the doped carbonate. frontiersin.org This method is noted for being environmentally friendly. frontiersin.orgnih.gov Similarly, the synthesis of europium-doped carbonated apatite nanoparticles via a thermal decomplexing of Ca/citrate (B86180)/phosphate (B84403)/carbonate solutions is presented as a low-cost and eco-friendly route. rsc.org

| Host Material | Dopant | Method | Key Feature | Reference |

| Calcium Carbonate | Europium | Direct precipitation at room temperature | Environmentally friendly, no organic solvents | frontiersin.orgnih.gov |

| Carbonated Apatite | Europium | Thermal decomplexing of citrate solutions | Low cost, eco-friendly, scalable | rsc.org |

Controlled Crystallization and Morphological Engineering of Europium Carbonate

The control of crystallization and the engineering of the morphology of europium carbonate particles are critical for optimizing their functional properties, particularly their luminescent characteristics. The synthesis method and conditions directly impact the crystal structure, size, and shape of the resulting particles.

For instance, urea-assisted homogeneous precipitation has been shown to produce spherical, monodispersed, and initially amorphous (Gd₀.₉₅Eu₀.₀₅)(OH)CO₃ particles. researchgate.net As the precipitation continues, these amorphous spheres can transform into agglomerated, plate-like crystals of (Gd₀.₉₅Eu₀.₀₅)₂(CO₃)₃·2H₂O. researchgate.net The morphology of gadolinium carbonate precursors, which can be doped with europium, is also highly dependent on the reaction temperature during homogeneous precipitation, with plate-like and rectangular plate-like morphologies being observed. researchgate.net

The presence of additives can also be used to direct the morphology of carbonate crystals. While not specific to pure europium carbonate, studies on europium-doped calcium carbonate have shown that different polymorphs (calcite, aragonite, and vaterite) can be obtained, and the crystal morphology can be modified. researchgate.net For example, the transition from spherical to peanut-like to cubic shapes for CaCO₃ particles has been observed with increasing aging time. researchgate.net

In the context of hydrothermal synthesis, the use of templates like EDTA has been employed to create nanorods of europium-doped hydroxyapatite. jim.org.cn The study of diamond crystallization in molten europium carbonate at high pressure and temperature also highlights how the synthesis environment dictates the resulting crystal morphology, in this case, favoring octahedral growth. mdpi.com

| Synthesis Method | Morphological Outcome | Controlling Factors | Reference |

| Urea-Assisted Homogeneous Precipitation | Spherical, amorphous particles -> Agglomerated, plate-like crystals | Reaction time, Temperature | researchgate.netresearchgate.net |

| Direct Precipitation | Varies (e.g., calcite, aragonite, vaterite polymorphs for doped CaCO₃) | Additives, pH, aging time | researchgate.net |

| Hydrothermal Synthesis | Nanorods (for doped hydroxyapatite) | Templates (e.g., EDTA) | jim.org.cn |

| High-Pressure/High-Temperature | Octahedral crystals (diamond in Eu₂(CO₃)₃ melt) | Pressure, Temperature | mdpi.com |

Influence of Reaction Conditions on Crystal Morphology and Phase Purity

The morphology, or physical shape, and the crystalline phase of europium carbonate and its doped variants are highly sensitive to the conditions under which they are synthesized. Key factors include temperature, pH, the presence of additives, and the choice of precipitating agents.

A hydrothermal synthesis technique applied to an aqueous solution of europium(III) nitrate and oxalic acid can produce a carbonate-fixed compound, [Eu₂(ox)(CO₃)₂(H₂O)₂]n. rsc.orgrsc.org In this process, the pH value is a critical parameter that must be carefully controlled to facilitate the incorporation of CO₂ into the crystal structure, even under acidic conditions. rsc.orgrsc.org Similarly, hydrated basic carbonate of europium(III) can be synthesized by heating a solution containing europium oxide and hydrochloric acid, using urea to gradually raise the pH to approximately 7. scielo.br

Temperature plays a crucial role in determining the final crystalline phase. For instance, in europium-doped calcium-strontium carbonate systems, a metastable vaterite phase is initially formed via precipitation. rsc.orgresearchgate.net Subsequent thermal treatment can transform this vaterite phase into the more stable calcite structure. rsc.orgresearchgate.net The influence of temperature is also evident in the synthesis of europium-doped calcium carbonate, where varying the reaction temperature in the presence of the triblock copolymer F127 allows for the selective formation of different polymorphs like spica-like vaterite or nanorod-bundle aragonite. asianpubs.org The use of sodium carboxyl methylcellulose (B11928114) (NaCMC) as an additive can also direct the formation towards vaterite at 50 °C and aragonite at 90 °C. rsc.org

The choice of precipitating agent also has a significant impact. In the synthesis of europium orthoferrite, using different precipitating agents like ammonium carbonate versus an ammonia (B1221849) solution results in different average crystal sizes for the final product. bohrium.com

| System | Key Condition(s) | Observed Outcome | Reference |

|---|---|---|---|

| Eu(III)-doped (Ca,Sr)CO₃ | Precipitation followed by thermal treatment | Initial metastable vaterite phase transforms to calcite upon heating. | rsc.orgresearchgate.net |

| Eu³⁺-doped CaCO₃ | Varying temperature (RT vs. 80 °C) in the presence of F127 copolymer | Control over crystal phase (vaterite, aragonite) and morphology (spica-like, nanorod-bundles). | asianpubs.org |

| Eu³⁺-doped CaCO₃ | Varying temperature (50 °C vs. 90 °C) in the presence of NaCMC | Formation of vaterite phase at 50 °C and aragonite phase at 90 °C. | rsc.org |

| Eu(III) + Oxalic Acid | Hydrothermal synthesis with controlled pH | Formation of a carbonate-fixed coordination polymer, [Eu₂(ox)(CO₃)₂(H₂O)₂]n. | rsc.orgrsc.org |

Mechanisms of Nucleation and Crystal Growth in Europium Carbonate Systems

Crystal formation begins with nucleation, the initial step where molecules in a solution start to gather into clusters that can grow into larger crystals. mdpi.com This process is driven by supersaturation, a state where the concentration of the substance is higher than its solubility limit. wiley-vch.de The subsequent crystal growth can be controlled either by the diffusion of material to the crystal surface or by the processes occurring on the surface itself. mdpi.com Some theories suggest a two-step nucleation mechanism where semi-ordered molecular clusters form as intermediates. cecam.org

A specific example of these mechanisms can be seen in the urea-assisted precipitation of europium-doped gadolinium carbonates. researchgate.net In this system, the reaction begins with the precipitation of amorphous, spherical particles of gadolinium-europium hydroxycarbonate. researchgate.net As the precipitation reaction continues, these initial amorphous spheres transform into agglomerated, platelike crystals of hydrated gadolinium-europium carbonate. researchgate.net This step-by-step transformation highlights a complex growth pathway that moves from an amorphous precursor to a crystalline final product. The kinetics of nucleation and the rate of precipitation have been shown to be critical factors that strongly influence the extent to which europium ions are incorporated into a calcite crystal lattice. nih.gov

Prevention of Crystal Agglomeration and Control of Particle Size Distribution

Controlling the size of the final crystals and preventing them from clumping together (agglomeration) is essential for many applications. Agglomeration can occur throughout the crystallization process, from nucleation to growth and phase transitions. mdpi.com The driving force for both growth and agglomeration is supersaturation. mdpi.com

Significant control over particle size has been achieved in the synthesis of europium(III)-doped gadolinium hydroxycarbonate. researchgate.net By using a modified homogeneous precipitation method with various solvent mixtures—such as water combined with ethanol, ethylene (B1197577) glycol, or tert-butanol—and different counter-ions like nitrate or chloride, researchers can tailor the final particle size. researchgate.net This level of control allows for the preparation of samples with monomodal particle size distributions, with mean sizes ranging from 30 to 90 nanometers. researchgate.net In another study, an eco-friendly precipitation method yielded europium-doped calcium carbonate particles with an average size of 2.1 μm. frontiersin.orgnih.gov However, it was noted that some aggregation could occur during the sample drying process. nih.gov The choice of precipitating agent and the annealing temperature are also effective parameters for controlling the final crystal size. mdpi.com

| System | Control Method | Result | Reference |

|---|---|---|---|

| Eu(III)-doped Gadolinium Hydroxycarbonate | Use of different solvent mixtures (water:ethanol, water:ethylene glycol) and counter-ions (nitrate, chloride). | Monomodal particle size distributions with mean sizes between 30 and 90 nm. | researchgate.net |

| Eu-doped Calcium Carbonate | Eco-friendly precipitation method. | Average particle size of ~2.1 μm. | frontiersin.orgnih.gov |

| o-EuFeO₃ (from carbonate precursors) | Choice of precipitating agent and annealing temperature. | Different average crystal sizes (e.g., 27 nm vs. 34 nm). | mdpi.com |

Directed Crystallization in Gel Media

Crystallization within a gel matrix offers a unique environment for controlling crystal growth. Gels can act as "microreactors," where the pore network of the gel influences the crystallization process. mdpi.com This method has been used to investigate the uptake of europium by calcite. researchgate.net By using a porous silica (B1680970) gel, a counter-diffusion-reaction setup can be established where calcium, europium, and carbonate ions slowly diffuse and react. researchgate.net This technique has been shown to improve the size of the resulting crystals and make their subsequent characterization easier. researchgate.net The use of polymer-induced sol-gel methods has also been noted as a way to control crystal properties. mdpi.com

Co-precipitation and Doping Strategies for Europium Carbonate Composites

Introducing europium ions into other carbonate host lattices is a common strategy to create composite materials with specific functionalities, often related to luminescence.

Europium Doping in Barium Carbonate Systems

Barium carbonate (BaCO₃) often serves as a starting material or precursor for creating more complex europium-doped materials. For example, europium-doped barium titanate (BaTiO₃) can be synthesized via a solid-state reaction using barium carbonate, titanium oxide, and europium oxide as the initial powders. mdpi.com High-temperature in-situ X-ray diffraction studies of these systems show that a cubic phase of Eu³⁺-doped BaTiO₃ forms at 900 °C from the barium carbonate precursor. Other europium-doped materials, such as barium magnesium aluminate phosphors, also frequently use barium carbonate in their synthesis. samaterials.com

Europium Doping in Calcium Carbonate (Calcite/Vaterite/Aragonite) Systems

The co-precipitation of europium with calcium carbonate (CaCO₃) is extensively studied due to the similar ionic radius of Eu³⁺ and Ca²⁺. geologyscience.ru Calcium carbonate exists in three primary anhydrous polymorphs: calcite (the most stable), aragonite, and vaterite.

Experimental studies have demonstrated that Eu(III) is strongly partitioned from solution into calcite during co-precipitation, forming a true solid solution rather than being physically trapped. geologyscience.ruresearchgate.net The mechanism of incorporation is complex, with evidence supporting a vacancy model to maintain charge balance when Eu³⁺ replaces Ca²⁺. researchgate.net Calcite has a high affinity for Eu³⁺, and the extent of its uptake is strongly affected by nucleation and precipitation rates. nih.gov

Researchers have developed methods to synthesize specific CaCO₃ polymorphs doped with europium. By using additives and controlling temperature, it is possible to selectively produce Eu³⁺-doped vaterite, aragonite, or calcite. asianpubs.orgrsc.org For example, a pure metastable Eu(III)-doped vaterite phase can be obtained by precipitation, which can then be converted to calcite by heating or transformed into the high-pressure aragonite form through mechanical treatment. rsc.orgresearchgate.net An eco-friendly synthesis has been developed that achieves a high substitution rate of europium for calcium (up to 8.4%) in the calcite lattice. frontiersin.orgnih.gov Doping with divalent europium (Eu²⁺) to form CaCO₃:Eu²⁺ has also been achieved through co-precipitation and solid-state reactions. researchgate.net

| Polymorph | Synthesis Strategy | Key Findings | Reference |

|---|---|---|---|

| Calcite | Constant addition co-precipitation | Eu(III) forms a true solid solution; incorporation is independent of precipitation rate. | geologyscience.ruresearchgate.net |

| Vaterite | Precipitation method (e.g., in a (Ca,Sr)CO₃ system) | A pure metastable Eu(III)-doped vaterite phase can be isolated. | rsc.orgresearchgate.net |

| Aragonite | Mechanical treatment of vaterite/calcite phases in a Sr-rich system or temperature control with NaCMC additive. | Phase transformation to aragonite is possible; can be synthesized directly at 90 °C. | rsc.orgresearchgate.netrsc.org |

| All Polymorphs | Use of additives (F127, NaCMC) and temperature control. | Selective synthesis of vaterite, aragonite, or calcite is achievable. | asianpubs.orgrsc.org |

Europium Doping in Carbonated Apatites

The incorporation of europium (Eu³⁺) into carbonated apatites, which are synthetic analogues of the mineral component of bone, has garnered significant interest for applications in biomedical imaging and as luminescent phosphors. mdpi.comnih.gov The synthesis methods are designed to substitute calcium (Ca²⁺) ions within the apatite lattice with Eu³⁺ ions, a process that requires careful control of reaction conditions to achieve the desired material properties.

A prevalent synthesis technique involves aqueous precipitation, where solutions containing calcium, phosphate, and carbonate ions are reacted in the presence of a europium salt. mdpi.com For instance, europium-doped carbonated apatites with a Eu/(Eu + Ca) mole ratio of approximately 10% have been successfully prepared through both a one-step synthesis and a slow addition method. mdpi.com In the slow addition method, a solution containing calcium nitrate, europium nitrate, and sodium bicarbonate is added dropwise to a phosphate buffer. This approach tends to yield samples with sharper X-ray Diffraction (XRD) patterns, indicating higher crystallinity. mdpi.com

Another sophisticated approach is the citrate-based thermal decomplexing method, which is used to create biomimetic, citrate-coated, europium-doped carbonated apatite nanoparticles. nih.govmdpi.com This technique allows for the preparation of a single apatitic phase with nanosized dimensions, but only at lower Eu³⁺ doping concentrations (≤0.01 M). nih.govmdpi.com The presence of europium ions in the precipitating medium can influence the progression of apatite crystallization, potentially acting as an inhibitor. nih.gov

The introduction of Eu³⁺ into the apatite structure serves a dual purpose: it imparts luminescence and can influence the local structure of the apatite itself. mdpi.commdpi.com Research suggests that the Eu³⁺ ion, due to its higher charge compared to Ca²⁺, may help stabilize carbonate ions within the apatite channels. mdpi.com The charge-balance mechanism for this substitution is thought to involve the replacement of three Ca²⁺ ions with two Eu³⁺ ions, creating a calcium vacancy. mdpi.com Spectroscopic analyses, including Infrared (IR) and Nuclear Magnetic Resonance (NMR), have shown that in these doped apatites, carbonate is distributed between the apatite channels (A-type) and sites where it replaces phosphate groups (B-type), with a rough ratio of 60:40 for channel versus phosphate replacement. mdpi.com

The research findings highlight that both the synthesis reagents and the presence of europium(III) can facilitate the population of carbonate in the channel environment of the apatite structure. mdpi.com

Table 1: Compositional Data for Europium-Doped Carbonated Apatites This table presents the elemental composition and molar ratios for a selection of europium-doped carbonated apatite samples prepared by aqueous synthesis methods. Data sourced from a study by K.S. Roberts, et al. mdpi.com

| Sample ID | Synthesis Method | Eu/(Eu + Ca) Mole Ratio (Reactant) | Ca/Eu Ratio (Product) | Carbonate (wt%) | A-type Carbonate (%) |

|---|---|---|---|---|---|

| KS-87 | One-Step | 0.10 | 6.96 | 5.8 | 62 |

| KS-152 | Slow Addition | 0.10 | 7.14 | 6.2 | 58 |

| KS-153 | Slow Addition | 0.10 | 6.78 | 6.5 | 60 |

Co-crystallization with Other Rare Earth Carbonates (e.g., Gadolinium, Terbium)

The co-crystallization of europium carbonate with other rare earth carbonates, such as those of gadolinium (Gd) and terbium (Tb), is a key strategy for developing advanced luminescent materials. These materials are utilized in applications like biological fluorescent labeling and all-solid-state luminescent thermometers. researchgate.netmdpi.com The properties of the final material, particularly its luminescence characteristics, are highly dependent on the synthesis method and the relative concentrations of the co-doped elements.

A common synthesis route is the urea-assisted precipitation method. In this process, a solution of rare earth nitrates (e.g., gadolinium nitrate and europium nitrate) is heated in the presence of urea. The decomposition of urea at elevated temperatures (around 85°C) gradually increases the pH and releases carbonate ions, leading to the controlled co-precipitation of the rare earth carbonates. researchgate.net Research on the (Gd₀.₉₅Eu₀.₀₅) system has shown that the precipitation process is stepwise. Initially, amorphous, monodispersed spherical particles of (Gd₀.₉₅Eu₀.₀₅)(OH)CO₃ are formed. As the reaction proceeds, these precursor particles transform into agglomerated, plate-like crystals of hydrated normal carbonate, (Gd₀.₉₅Eu₀.₀₅)₂(CO₃)₃·2H₂O. researchgate.net

Hydrothermal synthesis is another effective technique, often employed to create layered rare earth hydroxides which can be precursors to carbonates or used directly as functional materials. For instance, layered basic Gd-Eu-Tb chlorides have been synthesized via rapid hydrothermal microwave heating, which can then be intercalated with anions. mdpi.com The co-crystallization of Gd³⁺, Eu³⁺, and Tb³⁺ into a single-host lattice allows for the tuning of luminescent properties through energy transfer between the ions. mdpi.commdpi.com Gadolinium often acts as a sensitizer, absorbing energy and transferring it to the activator ions (Eu³⁺ for red emission, Tb³⁺ for green emission). mdpi.com

In Gd-Eu-Tb co-doped systems, the ratio of the rare earth elements is critical. The intensity of Eu³⁺ (red) versus Tb³⁺ (green) emission can be precisely controlled by adjusting their relative concentrations. mdpi.com For example, in layered (Gd₁₋ₓ₋ᵧTbₓEuᵧ)₃(OH)₇(C₇H₄O₅S)·nH₂O systems, when the combined fraction of terbium and europium (x + y) is high (> 0.7), the emission is dominated by europium. Conversely, when this fraction is low (< 0.7), terbium's luminescence is more prominent. mdpi.com This tunability is crucial for applications such as ratiometric temperature sensing, where the ratio of emission intensities from two different ions changes with temperature. mdpi.com Studies on Eu(III) and Tb(III) carbonate complexes in alkaline solutions further reveal that the local coordination environment, including ion pairing with alkali cations like potassium, is a key aspect of their solution speciation before crystallization. osti.gov

Table 2: Luminescence Tuning in Co-crystallized Gd-Eu-Tb Systems This table illustrates the effect of composition on the dominant luminescence color in layered gadolinium-europium-terbium basic sulfobenzoates. The parameter µ represents the relative contribution of europium's emission intensity. A value of µ=1 indicates pure europium emission, while µ=0 indicates pure terbium emission. Data sourced from a study by A.A. Kopylov, et al. mdpi.com

| Composition (Gd₁₋ₓ₋ᵧTbₓEuᵧ) | Dominant Emission Center | Calculated µ = IEu/(IEu + ITb) | Observed Luminescence Color |

|---|---|---|---|

| x + y > 0.7 | Europium (Eu³⁺) | Approaches 1 | Red |

| x + y < 0.7 | Terbium (Tb³⁺) | Approaches 0 | Green/Yellow-Red |

| Low Europium content (y < 0.2) | Terbium (Tb³⁺) and Europium (Eu³⁺) | Variable | Color tunable from red to green by varying Gd content |

Table of Compounds

| Compound Name | Chemical Formula |

|---|---|

| Europium Carbonate | Eu₂(CO₃)₃ |

| Carbonated Apatite | Ca₁₀(PO₄)₆(CO₃) |

| Europium(III) Nitrate | Eu(NO₃)₃ |

| Calcium Nitrate | Ca(NO₃)₂ |

| Sodium Bicarbonate | NaHCO₃ |

| Gadolinium Carbonate | Gd₂(CO₃)₃ |

| Terbium Carbonate | Tb₂(CO₃)₃ |

| Gadolinium Nitrate | Gd(NO₃)₃ |

| Urea | CO(NH₂)₂ |

| Gadolinium Europium Hydroxycarbonate | (Gd₀.₉₅Eu₀.₀₅)(OH)CO₃ |

| Hydrated Gadolinium Europium Carbonate | (Gd₀.₉₅Eu₀.₀₅)₂(CO₃)₃·2H₂O |

| Layered Gadolinium-Europium-Terbium Basic Sulfobenzoates | (Gd₁₋ₓ₋ᵧTbₓEuᵧ)₃(OH)₇(C₇H₄O₅S)·nH₂O |

Structural Characterization and Advanced Analytical Techniques for Europium Carbonate

Spectroscopic Analysis of Europium Carbonate Species

Spectroscopic techniques are paramount in characterizing the nuanced chemical behavior of europium carbonate. They offer a non-destructive means to probe the electronic and vibrational states of the compound, which are fundamental to understanding its formation, stability, and interaction with its environment.

Time-Resolved Laser Fluorescence Spectroscopy (TRLFS) is a highly sensitive and selective method for the speciation of fluorescent lanthanides like europium. rsc.orgmdpi.com This technique is instrumental in distinguishing between different europium carbonate complexes in aqueous solutions and on mineral surfaces. mdpi.comkns.org

By analyzing the fluorescence emission spectra and lifetimes, TRLFS provides information on the coordination environment of the Eu(III) ion. mdpi.com For instance, changes in the emission spectra can indicate the formation of inner-sphere complexes where carbonate ions are directly bound to the europium ion. mdpi.com The fluorescence lifetime is particularly useful for determining the number of water molecules in the first coordination sphere of the Eu(III) ion. mdpi.com

Studies have successfully used TRLFS to identify various aqueous europium carbonate complexes, such as Eu(CO₃)⁺, Eu(CO₃)₂⁻, and Eu(CO₃)₃³⁻. researchgate.netosti.gov The technique has also been employed to investigate the formation of solid europium carbonate species, like EuOHCO₃(s) and Eu₂(CO₃)₃(s), by observing changes in fluorescence lifetime and spectral shape with varying pH. kns.org Furthermore, TRLFS has been crucial in studying the incorporation of Eu(III) into carbonate minerals like calcite and vaterite, revealing how the europium speciation changes as the mineral phase transforms. nih.gov It can also help differentiate between surface sorption and incorporation of Eu(III) into the mineral lattice. mdpi.com In the presence of carbonate, the formation of ternary clay/Eu(III)/carbonate complexes has been identified through the observation of longer luminescence lifetimes due to the displacement of water molecules by carbonate ligands. researchgate.net

Table 1: TRLFS Data for Selected Europium Carbonate Species

| Species | Fluorescence Lifetime (µs) | Key Spectral Features | Reference |

| Eu(CO₃)₂⁻ | 290 ± 30 | Peak maximum at 617 nm (⁵D₀ → ⁷F₂) | researchgate.net |

| EuOHCO₃(s) | Longer lifetime with increasing pH | Distinct spectral shape | kns.org |

| Eu₂(CO₃)₃(s) | Longer lifetime with increasing pH | Distinct spectral shape | kns.org |

| Eu(III) incorporated in vaterite | Varies | Changes during phase transformation | nih.gov |

| Eu(III) incorporated in calcite | Varies | Multiple species identified | nih.gov |

This table is interactive. Click on the headers to sort the data.

X-ray Absorption Spectroscopy (XAS) is a powerful tool for determining the oxidation state and local coordination environment of europium in carbonate systems. osti.govresearchgate.net The technique is element-specific and can be applied to both solid and solution samples. rsc.orgosti.gov XAS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES analysis of the Eu L₃-edge provides direct information about the oxidation state of europium. osti.govresearchgate.net Studies have confirmed the presence of Eu(III) in various carbonate complexes and have been used to search for other oxidation states, such as Eu(II). osti.govcore.ac.uk For instance, L₃-edge XANES studies of europium carbonate solids and solutions have consistently shown the presence of Eu(III) ions. osti.govresearchgate.net

EXAFS data reveals details about the local atomic structure around the europium ion, including the number and distance of neighboring atoms. osti.govacs.org This information is crucial for understanding the coordination of carbonate and water molecules to the europium center. osti.gov EXAFS studies on europium carbonate complexes have shown that the inner-sphere coordination can consist of multiple oxygen atoms from carbonate ions and water molecules. osti.govresearchgate.net For example, in some solid sodium europium carbonate salts, the Eu-O coordination number is nine, a value that remains upon dissolution in a potassium carbonate solution. osti.gov The analysis can also distinguish between monodentate and bidentate coordination of the carbonate ligands. rsc.orgresearchgate.net

Table 2: EXAFS-Derived Structural Parameters for Europium Carbonate Species

| Sample | Eu-O Distance (Å) | Coordination Number (Oxygen) | Carbonate Coordination | Reference |

| Solid Sodium Europium Carbonate | 2.43–2.44 | 9 | Bidentate and Monodentate | osti.gov |

| Europium Carbonate in Seawater | 2.45 | 9 ± 1 | Two bidentate carbonates | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the structural arrangement of carbonate ions in europium carbonate compounds. scirp.orgresearchgate.net These techniques probe the vibrational modes of the carbonate group (CO₃²⁻), which are sensitive to the local crystalline environment and the nature of the cation to which it is bonded. mdpi.com

The carbonate ion has several characteristic vibrational modes that are active in either the infrared or Raman spectrum, or both. mdpi.comnih.gov These include the symmetric stretch (ν₁), the out-of-plane bend (ν₂), the asymmetric stretch (ν₃), and the in-plane bend (ν₄). nih.govmsaweb.org The positions and splitting of these bands can be used to identify the carbonate mineral phase (e.g., calcite vs. aragonite structure) and to infer the coordination mode of the carbonate ion (monodentate, bidentate, or bridging). rsc.orgmdpi.com

In the context of europium carbonates, FTIR and Raman spectroscopy can be used to confirm the presence of carbonate in synthesized materials and to study the structure of the resulting compounds. scirp.orgresearchgate.net For instance, the presence of characteristic carbonate absorption bands in the FTIR spectrum can verify the composition of europium carbonate nanoparticles. researchgate.net Studies on europium-doped carbonated apatites have utilized FTIR to analyze the location of carbonate ions within the apatite structure. mdpi.com Specific vibrational bands can be attributed to the asymmetric and symmetric stretching and bending modes of the carbonate groups. researchgate.net

Table 3: Characteristic Vibrational Frequencies for Carbonate Minerals

| Vibrational Mode | Calcite Group (cm⁻¹) | Aragonite Group (cm⁻¹) | Reference |

| Symmetric Stretch (ν₁) | ~1080 (A₁g) | ~1080 (Ag) | mdpi.com |

| Out-of-Plane Bend (ν₂) | - | ~800 (Ag) | mdpi.com |

| Asymmetric Stretch (ν₃) | ~1400–1450 (Eg) | ~1450–1460 (B₁g) | mdpi.com |

| In-Plane Bend (ν₄) | ~700–750 (Eg) | ~700–720 (B₃g, Ag) | mdpi.com |

This table is interactive. Click on the headers to sort the data.

UV-Vis Diffuse Reflectance Spectroscopy (DRS) is a technique used to study the electronic transitions in solid materials like europium carbonate. mpg.de It provides information about the absorption of light by the material as a function of wavelength. mpg.de

For europium-containing compounds, the UV-Vis spectra can reveal characteristic absorption peaks due to the f-f electronic transitions of the Eu³⁺ ion. cdmf.org.br These transitions, although often weak, can be used to confirm the presence of trivalent europium in a material. cdmf.org.br For example, in europium-doped calcium titanate, small absorbance peaks at 394 nm and 466 nm are attributed to the ⁷F₀ → ⁵L₆ and ⁷F₀ → ⁵D₂ transitions of Eu³⁺, respectively. cdmf.org.br

The technique can also provide information about charge transfer bands, which are typically broad and occur at higher energies (in the UV region). cdmf.org.br In some europium complexes, a broad band between 250 and 350 nm is attributed to a charge transfer band between Eu³⁺ and surrounding oxygen anions. cdmf.org.br

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state Magic Angle Spinning (MAS) NMR, is a powerful technique for probing the local environment of specific nuclei. For europium carbonate, ¹³C MAS NMR can provide detailed information about the different chemical environments of the carbonate ions within the crystal structure. mdpi.comresearchgate.net

The chemical shift of the ¹³C nucleus is sensitive to its local electronic environment. researchgate.net Therefore, carbonate ions in different crystallographic sites or with different coordination to europium and other cations will exhibit distinct peaks in the ¹³C MAS NMR spectrum. mdpi.comresearchgate.net

In studies of europium-doped carbonated apatites, ¹³C MAS NMR has been used to identify and quantify the proportion of carbonate ions occupying different sites within the apatite lattice. mdpi.comresearchgate.net For example, spectra can distinguish between A-type carbonate (substituting for hydroxyl groups in the apatite channel) and B-type carbonate (substituting for phosphate (B84403) groups). mdpi.com The agreement between the quantitative analysis from NMR and FTIR can provide a robust model of the carbonate distribution in the material. mdpi.com

Table 4: ¹³C MAS NMR Data for Carbonate in a Europium-Containing Apatite

| Carbonate Environment | Chemical Shift (ppm) | Reference |

| A-type | 169.6 | mdpi.com |

| B-type | 165.6 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons. It is particularly useful for confirming the oxidation state of paramagnetic ions like europium(II) (Eu²⁺). osti.govfrontiersin.org

The Eu³⁺ ion, with its 4f⁶ electronic configuration, typically has a non-magnetic ground state and is therefore generally EPR silent. frontiersin.org In contrast, the Eu²⁺ ion has a 4f⁷ configuration with a half-filled f-shell, making it paramagnetic and readily detectable by EPR. frontiersin.org The EPR spectrum of Eu²⁺ is characterized by a strong signal with a g-factor of approximately 1.99. frontiersin.org

EPR has been used to confirm the absence of Eu(IV) in studies attempting to synthesize tetravalent europium complexes. osti.govresearchgate.net It has also been employed to verify the conversion of Eu³⁺ to Eu²⁺ in various complexes, providing definitive evidence of the change in oxidation state. nih.gov In studies of europium-exchanged zeolites, EPR has been used to identify and locate Eu²⁺ cations within the zeolite framework after reduction treatments. osti.gov

Spectrophotofluorometric Determination of Europium in Carbonate Solutions

The quantitative analysis of europium in carbonate solutions can be effectively achieved through spectrophotofluorometry. This technique leverages the inherent fluorescent properties of europium ions, which are significantly enhanced in a carbonate matrix.

Established methods detail the conditions for the spectrophotofluorometric determination of europium in potassium carbonate solutions. nih.gov The process involves exciting the sample and measuring the resultant fluorescence at specific wavelengths. For europium, the apparent excitation wavelength is 400 mμ, and the fluorescence is measured at 620 mμ. nih.gov Research has demonstrated a linear relationship between fluorescence intensity and europium concentration in the range of 4 to 800 micrograms per milliliter (μg/ml). nih.gov This method offers a reliable and sensitive means of quantifying europium content in such solutions. It is noteworthy that the presence of certain other rare earth elements like gadolinium, lutetium, and yttrium does not interfere with the determination; however, cerium(IV) can cause significant interference. nih.gov

The enhancement of europium's fluorescence in concentrated potassium carbonate solutions provides a notable advantage for its determination, with detection capabilities reaching down to 4.0 μg/ml.

Diffraction and Microscopy for Structural Elucidation

To understand the crystalline nature and microscopic features of europium carbonate, diffraction and microscopy techniques are indispensable.

X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline structure and phase of europium carbonate compounds. By analyzing the diffraction pattern, researchers can confirm the crystal structure and determine key lattice parameters.

For instance, europium(II) carbonate (EuCO3) has been identified to have an orthorhombic crystal system with a Pnma space group. materialsproject.org The lattice parameters for its primitive cell have been reported as:

| Lattice Parameter | Value (Å) |

| a | 5.174 |

| b | 6.072 |

| c | 8.500 |

| Data sourced from the Materials Project. materialsproject.org |

In studies involving europium-doped materials, XRD is crucial for confirming the incorporation of europium into the host lattice and identifying any secondary phases. For example, in the synthesis of europium-doped calcium carbonate (CaCO3:Eu), XRD patterns confirmed that the synthesized material matched the standard pattern of calcite CaCO3, with characteristic peaks at 2θ values of 23.0°, 29.4°, 35.9°, 39.4°, 43.1°, 47.1°, 48.5°, and 57.4°. nih.govfrontiersin.org Similarly, in the case of europium-doped carbonated apatites, XRD analysis verified that the products were single-phase apatite, free from impurities like calcium carbonate. mdpi.com

Furthermore, XRD is used to identify different crystalline phases that may form under various synthesis conditions. For example, in the synthesis of europium oxycarbonate (Eu2O2CO3), XRD measurements confirmed the formation of a hexagonal type-II structure. acs.org

Scanning electron microscopy (SEM) provides high-resolution images of the surface morphology and allows for the analysis of particle size and shape. carleton.edu This technique is critical for understanding the microstructure of europium carbonate and related materials.

In the study of europium-doped calcium carbonate, SEM analysis revealed the morphology and grain size of the synthesized particles. nih.govnih.govfrontiersin.org It was observed that particles might aggregate during the sample preparation process for SEM, leading to an apparent larger size than determined by other methods like a Zeta-sizer. nih.gov For instance, while SEM images showed an average particle size of around 4 μm, the Zeta-sizer indicated an average of 2.1 μm. nih.gov SEM has also been instrumental in observing the morphology of europium carbonate superstructures, showing varied shapes depending on the synthesis conditions. researchgate.net In studies of carbonate mineral precipitation, SEM has been used to identify various morphologies, including dumbbell-shaped and spherical crystals with both smooth and rough surfaces. researchgate.net

Transmission electron microscopy (TEM) offers even higher resolution than SEM, enabling the detailed examination of the internal structure, or nanostructure, of materials. nih.govrsc.org It is particularly useful for analyzing the size and crystallinity of nanoparticles and for performing electron diffraction to further elucidate the crystal structure.

In the analysis of europium-doped calcium carbonate, TEM revealed the real grain size to be around 100–300 nm, which was smaller than the aggregated size observed by SEM. nih.govfrontiersin.org Electron diffraction patterns obtained via TEM can be used to further confirm the crystal structure of individual grains. nih.govnih.gov For europium-doped carbonated apatite nanoparticles, TEM confirmed their nanocrystalline character. rsc.org In the case of europium oxycarbonate (Eu2O2CO3) comprised of nanoplates, high-resolution TEM was used to confirm the structure. acs.org TEM combined with energy-dispersive X-ray spectroscopy (EDS) and electron diffraction has also been used to identify and characterize carbonate particles as small as 50 to 500 nm. nasa.gov

Scanning Electron Microscopy (SEM) for Morphology and Particle Size Analysis

Elemental and Compositional Analysis

Determining the precise elemental composition, particularly the europium content, is crucial for characterizing europium carbonate and its doped variants.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a sample with very low detection limits. nih.gov It is the method of choice for accurately quantifying the europium content in various matrices, including europium carbonate.

ICP-MS has been employed to evaluate the chemical composition of europium-doped calcium carbonate. nih.govnih.gov The technique is capable of providing precise measurements of the europium concentration. A standardized method, GB/T 16484.2-2009, specifically outlines the use of ICP-MS for determining the europium oxide content in light rare earth carbonates. nbchao.com This method involves dissolving the sample in nitric acid and using an internal standard for calibration to ensure accuracy. nbchao.com The suitable range for determination of europium oxide using this standard is 0.010% to 0.50%. nbchao.com

Furthermore, high-resolution ICP-MS (HR-ICP-MS) has been developed to overcome polyatomic interferences, such as those from barium, which can affect the accuracy of europium determination in complex samples like coal and sedimentary rocks. mdpi.com Multi-collector ICP-MS (MC-ICP-MS) is another advanced iteration of the technique used for high-precision isotope ratio analysis of europium in various materials, including geological and water samples. researchgate.netspectroscopyonline.comrsc.org

Energy-Dispersive X-ray Spectroscopy (EDS) for Semi-Quantitative Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with electron microscopy instruments such as Scanning Electron Microscopes (SEM) and Transmission Electron Microscopes (TEM). The fundamental principle of EDS involves bombarding a sample with a focused electron beam, which excites electrons in the atoms of the sample. This excitation causes an electron to be ejected from an inner electron shell, creating a vacancy. An electron from a higher energy outer shell then fills this vacancy, and the excess energy is released in the form of an X-ray.

The energy of the emitted X-ray is characteristic of the element from which it originated, providing a unique fingerprint for each element present in the sample. By detecting and analyzing the energy of these characteristic X-rays, EDS can determine the elemental composition of the sample. The technique provides semi-quantitative results, meaning it can determine the relative abundance of elements in the analyzed volume.

In the context of europium carbonate (Eu₂(CO₃)₃), EDS analysis is employed to confirm the presence and determine the semi-quantitative elemental composition of europium (Eu), carbon (C), and oxygen (O). While EDS is effective for heavier elements like europium, the analysis of lighter elements such as carbon and oxygen can be more challenging due to their low-energy X-rays, which are more susceptible to absorption within the sample and the detector window. mdpi-res.com Nevertheless, modern EDS detectors have improved capabilities for light element detection.

Research findings on europium-containing compounds demonstrate the utility of EDS in confirming elemental composition. For instance, studies on europium-doped materials utilize EDS to verify the incorporation of europium into the host matrix and to estimate its concentration. frontiersin.orgnih.govrsc.org In a study on europium-doped calcium carbonate, EDS analysis provided weight and atomic percentages of the constituent elements. frontiersin.orgresearchgate.net Another study involving the biomineralization of europium confirmed the formation of europium carbonate (Eu₂(CO₃)₃) through electron dispersion X-ray (EDX) spectroscopy analysis, which revealed the presence of Eu, C, and O in the precipitates. csic.es

The expected elemental composition of anhydrous europium carbonate (Eu₂(CO₃)₃) can be calculated theoretically and serves as a benchmark for experimental EDS results. A representative EDS data table for a pure europium carbonate sample would display the elemental weight and atomic percentages.

Representative EDS Data for Europium Carbonate (Eu₂(CO₃)₃)

| Element | Weight % (Theoretical) | Atomic % (Theoretical) |

| Europium (Eu) | 62.80 | 16.67 |

| Carbon (C) | 7.45 | 25.00 |

| Oxygen (O) | 29.75 | 58.33 |

Note: The actual measured values from an EDS analysis may deviate from the theoretical values due to factors such as surface contamination, sample topography, and the semi-quantitative nature of the technique.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are two thermal analysis techniques that are often used simultaneously (TGA/DTA) to characterize the thermal stability and decomposition of materials. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. DTA, on the other hand, measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program.

TGA provides quantitative information about mass loss or gain due to processes like dehydration, decomposition, and oxidation. The resulting TGA curve plots mass change against temperature. The derivative of the TGA curve, known as the DTG curve, shows the rate of mass change and can help to precisely identify the temperatures at which decomposition events occur.

DTA provides information about the thermal events occurring in the sample. Endothermic events (heat absorption), such as melting or dehydration, result in a negative peak on the DTA curve, while exothermic events (heat release), such as crystallization or oxidation, produce a positive peak. By combining TGA and DTA, a comprehensive understanding of the thermal behavior of a compound can be achieved.

For europium carbonate, TGA and DTA are crucial for determining its thermal stability and elucidating its decomposition pathway. When heated, europium carbonate undergoes decomposition, ultimately yielding europium(III) oxide (Eu₂O₃) as the final product. wikipedia.org The process typically occurs in distinct stages, which can be identified and quantified using TGA/DTA.

Research on the thermal decomposition of rare earth carbonates, including europium carbonate, indicates a multi-step process. frontiersin.org A study investigating the photocatalytic behaviors of europium carbonate nanoparticles provides DTG/DTA curves for a europium carbonate precursor. researchgate.net These curves reveal the characteristic temperatures and thermal nature of the decomposition steps.

The thermal decomposition of hydrated europium carbonate generally begins with a dehydration step at lower temperatures, characterized by a mass loss in the TGA curve and an endothermic peak in the DTA curve. This is followed by the decomposition of the anhydrous carbonate at higher temperatures, which involves the release of carbon dioxide (CO₂) and the formation of an intermediate oxycarbonate phase (Eu₂O₂CO₃) before the final conversion to europium(III) oxide. abo.fi

The following table summarizes the typical thermal decomposition stages for europium carbonate based on published research findings.

Thermal Decomposition Stages of Europium Carbonate (Eu₂(CO₃)₃)

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Approximate) | Thermal Event (DTA) | Evolved Gas | Solid Product |

| Dehydration | 50 - 200 | Variable (depends on hydration state) | Endothermic | H₂O | Eu₂(CO₃)₃ |

| Decomposition to Oxycarbonate | 300 - 500 | ~18.2 | Endothermic | CO₂ | Eu₂O₂CO₃ |

| Decomposition to Oxide | 500 - 800 | ~9.1 | Endothermic | CO₂ | Eu₂O₃ |

Note: The temperature ranges and mass loss percentages can vary depending on factors such as the heating rate, particle size, and the specific form of the europium carbonate (e.g., anhydrous vs. hydrated).

Complexation Chemistry and Solution Behavior of Europium Carbonate

Speciation of Europium Ions in Carbonate Solutions

The speciation of trivalent europium (Eu(III)) in carbonate-bearing waters involves the formation of a series of aqueous complexes. The exact nature and distribution of these species are highly dependent on the solution's chemical conditions. osti.govosti.gov

Multiple research efforts have identified several key europium(III)-carbonate complexes in aqueous solutions. Through techniques such as solvent extraction and time-resolved laser fluorescence spectroscopy (TRLFS), researchers have confirmed the presence of mononuclear carbonate complexes. The primary species identified are the monocarbonate complex, EuCO₃⁺, the dicarbonate (B1257347) complex, Eu(CO₃)₂⁻, and the tricarbonate complex, Eu(CO₃)₃³⁻. mdpi.comresearchgate.net Some studies, performed at high carbonate concentrations, have also suggested the existence of a tetracarbonate species, Eu(CO₃)₄⁵⁻. In concentrated sodium carbonate solutions, the limiting complex has been identified as Eu(CO₃)₃³⁻. vitorge.namersc.org EXAFS (Extended X-ray Absorption Fine Structure) results further indicate the formation of molecular Ln(III)-carbonato anions in both solid and solution phases. osti.govosti.govresearchgate.net

| Complex Formula | Complex Name | Supporting Evidence |

|---|---|---|

| EuCO₃⁺ | Europium(III) monocarbonate | Identified in various studies. mdpi.com |

| Eu(CO₃)₂⁻ | Europium(III) dicarbonate | Commonly observed species. mdpi.com |

| Eu(CO₃)₃³⁻ | Europium(III) tricarbonate | Identified as the limiting complex in concentrated Na⁺ solutions. researchgate.netvitorge.namersc.org |

| Eu(CO₃)₄⁵⁻ | Europium(III) tetracarbonate | Proposed in some studies at high carbonate concentrations. |

The formation and predominance of specific europium(III)-carbonate complexes are strongly influenced by the pH and the total carbonate concentration of the solution. vitorge.name At acidic pH values (e.g., pH 5), the uncomplexed Eu³⁺ ion is the dominant aqueous species. researchgate.netrsc.org However, as the pH increases into the neutral and alkaline ranges (pH > 7), carbonate complexes begin to form and can become the dominant species, especially in environments with sufficient dissolved carbonate. researchgate.netrsc.org

An increase in the concentration of carbonate ions in the solution shifts the equilibrium towards the formation of higher-order complexes. mdpi.com For instance, at lower carbonate concentrations, EuCO₃⁺ may be the most prevalent complex, but as the carbonate concentration rises, Eu(CO₃)₂⁻ and subsequently Eu(CO₃)₃³⁻ will become more significant. mdpi.com Studies conducted in concentrated sodium carbonate solutions (0.01 to 2 mol L⁻¹) have shown that Eu(CO₃)₃³⁻ is the limiting complex that controls europium solubility. researchgate.netvitorge.namersc.org The complexation process is also tied to the dissolution of solid phases; for example, the solid compound NaEu(CO₃)₂·nH₂O is in equilibrium with the soluble Eu(CO₃)₃³⁻ complex in solutions with high carbonate and sodium ion concentrations. vitorge.nameresearchgate.net

The stability of these complexes is quantified by their formation constants (log β), which describe the equilibrium between the free metal ion and the complex. These constants have been determined under various conditions of ionic strength and temperature. A synergic solvent extraction method was used to determine the formation constants at a 1.0 M ionic strength and pH range of 8.0-9.0. The values highlight the stepwise formation of more coordinated complexes.

Table 1: Formation Constants (log β) for Eu(III)-Carbonate Complexes at 1.0 M Ionic Strength

| Complex Species | Formation Constant (log β) | Uncertainty | Reference |

|---|---|---|---|

| EuCO₃⁺ | 5.88 | ± 0.05 | |

| Eu(CO₃)₂⁻ | 10.03 | ± 0.06 | |

| Eu(CO₃)₃³⁻ | 12.4 | ± 0.08 | |

| Eu(CO₃)₄⁵⁻ | 14.3 | ± 0.1 |

Data from studies performed at 1.0 M ionic strength, with total carbonate concentrations from 1x10⁻³ to 0.5 M and pH from 8.0 to 9.0.

Experimental stability constants are dependent on the ionic strength of the solution. To compare data from different studies and to develop thermodynamic databases applicable to a wide range of conditions, these constants are often extrapolated to zero ionic strength. The Specific Ion Interaction Theory (SIT) is a widely used method for this purpose, particularly in the context of the Nuclear Energy Agency (NEA) Thermochemical Database Project. researchgate.netnagra.ch SIT provides a framework for calculating activity coefficients in electrolyte solutions, allowing for the reliable extrapolation of experimental data to the standard state of infinite dilution. researchgate.netresearchgate.net

Researchers have applied both the SIT model and ion-pairing models to extrapolate the stability constants of EuCO₃⁺ and Eu(CO₃)₂⁻ to zero ionic strength (log β⁰). The results from both models show good agreement.

Table 2: Stability Constants of Eu(III)-Carbonate Complexes Extrapolated to Zero Ionic Strength (log β⁰)

| Complex Species | log β⁰ (SIT Model) | log β⁰ (Ion-Pairing Model) | Reference |

|---|---|---|---|

| EuCO₃⁺ | 8.06 | 7.91 | |

| Eu(CO₃)₂⁻ | 12.91 | 13.07 |

These extrapolated values are essential for geochemical modeling and for building internally consistent thermodynamic databases. researchgate.net

Studies on Stability Constants of Europium Carbonate Complexes

Solution Thermodynamics and Kinetics

The thermodynamics and kinetics of europium carbonate complexation govern the stability and transformation rates of these species in solution.

The stability of europium carbonate complexes is temperature-dependent. A linear regression-based method has been developed to calculate the stability constants of rare-earth metal complexes at various temperatures. scientific.netscientific.netresearchgate.net Using this approach, the stability constant for the EuCO₃⁺ complex has been determined at temperatures up to 100 °C. scientific.netresearchgate.netresearchgate.net

Table 3: Modeled Stability Constants (log K) of EuCO₃⁺ at Different Temperatures

| Temperature (°C) | log K | Reference |

|---|---|---|

| 25 | 5.34 | researchgate.net |

| 50 | 5.67 | researchgate.net |

| 75 | 6.02 | researchgate.net |

| 100 | 6.38 | researchgate.net |

From the temperature dependence of these stability constants, key thermodynamic functions such as the standard enthalpy (ΔH°) and entropy (ΔS°) of complex formation can be calculated. scientific.netscientific.netresearchgate.net These parameters provide insight into the nature of the bonding and the driving forces of the complexation reaction.

Table 4: Standard Thermodynamic Functions for the Formation of the EuCO₃⁺ Complex

| Thermodynamic Parameter | Value | Reference |

|---|---|---|

| Enthalpy of Formation (ΔH°), kJ/mol | 29.5 | researchgate.net |

| Entropy of Formation (ΔS°), J/(mol·K) | 200.7 | researchgate.net |

The positive enthalpy value indicates that the formation of the EuCO₃⁺ complex is an endothermic process, while the large positive entropy value suggests that the reaction is driven by a significant increase in disorder, likely due to the release of water molecules from the europium ion's hydration sphere upon complexation. spmi.ru

Factors Influencing Europium Carbonate Dissolution and Precipitation Kinetics

The dissolution and precipitation kinetics of europium carbonate are governed by a complex interplay of various physicochemical factors. These processes are critical in determining the mobility and speciation of europium in natural and industrial aqueous systems. Key parameters influencing these kinetics include pH, the partial pressure of carbon dioxide (pCO₂), temperature, solution composition, and the presence of competing ions. brgm.frnih.govresearchgate.netnerc.ac.uk

pH and pCO₂: The pH of the solution and the partial pressure of CO₂ are dominant factors. Europium(III) carbonate's solubility increases in acidic conditions (lower pH) because carbonate ions are protonated to form bicarbonate and carbonic acid, shifting the equilibrium towards dissolution. wikipedia.org Conversely, neutral-to-basic pH conditions favor the precipitation of europium carbonate and hydroxycarbonate species. cambridge.orgresearchgate.net Studies on calcite (CaCO₃) show that dissolution is diffusion-controlled at low pH (below 4) and becomes surface-reaction controlled at higher pH values. brgm.fr The stability region for Eu₂(CO₃)₃ precipitation is estimated to be in the pH range of approximately 5 to 8, expanding with higher total dissolved europium concentrations. researchgate.net An increase in pCO₂ generally leads to lower pH and increased solubility due to the formation of soluble carbonate complexes. researchgate.net

Temperature: Temperature influences both solubility and reaction rates. The dissolution of rare earth element (REE) phosphates to form carbonate complexes is an endothermic process, meaning an increase in temperature (e.g., to 90-100 °C) favors the formation of soluble carbonate complexes and shifts the equilibrium away from solid carbonate and hydroxide (B78521) phases. spmi.ru However, for some carbonates like calcite, solubility can decrease with increasing temperature, a property known as retrograde solubility. researchgate.net

Solution Composition and Ionic Strength: The rate of precipitation can be influenced by the ratio of solid to solution and the concentration of seed crystals. brgm.fr The presence of other ions affects ionic strength and can introduce competing complexation reactions. cambridge.org For instance, the presence of phosphates can lead to the formation of highly stable ternary complexes of europium with carbonate and phosphate (B84403). rsc.org Adsorption of other ions, such as Mg²⁺ onto calcite surfaces, can also alter the effective solubility product and reduce dissolution or precipitation rates by blocking reactive sites. researchgate.net

Precipitation Phases: The solid phase that precipitates can change over time. Initially, Eu₂(CO₃)₃(s) may form, but it can undergo a phase transition to the more stable EuOHCO₃(s) through an aging process, especially under atmospheric pCO₂ conditions (pH 5-7). kns.org The specific solid phase formed is crucial as it dictates the solubility limit in the system. kns.org

| Factor | Effect on Dissolution | Effect on Precipitation | Governing Mechanism |

|---|---|---|---|

| Decreasing pH (more acidic) | Increases | Decreases | Protonation of carbonate ions, shifting equilibrium. wikipedia.org |

| Increasing pH (more basic) | Decreases | Increases | Favors formation of Eu₂(CO₃)₃ and EuOHCO₃. cambridge.orgresearchgate.net |

| Increasing pCO₂ | Increases | Decreases | Lowers pH and forms soluble Eu(III)-carbonate complexes. researchgate.net |

| Increasing Temperature | Generally Increases | Generally Decreases | Dissolution to form complexes is often an endothermic process. spmi.ru |

| Presence of Inhibitors (e.g., certain ions) | Decreases | Decreases | Adsorption onto crystal surfaces blocks reactive sites. researchgate.net |

Ion Association and Solvent Extraction Studies

Direct Observation of Contact Ion Pairing in Europium Carbonate Solutions

Advanced spectroscopic methods have been instrumental in directly observing and characterizing the formation of ion pairs in europium carbonate solutions. These studies confirm that europium(III) forms inner-sphere complexes with carbonate ions, where the ligand is directly bonded to the metal center.

Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) is a highly sensitive technique for probing the coordination environment of Eu(III). kns.orgosti.govresearchgate.net By analyzing the fluorescence emission spectra and lifetimes, researchers can identify distinct aqueous species. researchgate.net Studies have successfully identified a series of europium carbonate complexes, including Eu(CO₃)⁺, Eu(CO₃)₂⁻, and Eu(CO₃)₃³⁻. osti.govresearchgate.net The stability constants for the formation of these species have been determined, allowing for detailed speciation modeling in carbonate-rich waters. cambridge.orgosti.gov For example, the stability constant (log β₁₁) for Eu(CO₃)⁺ was determined to be 6.57 ± 0.08 in 0.1 M NaClO₄. osti.gov

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy provides further direct evidence of complexation and ion pairing. osti.govresearchgate.netosti.gov EXAFS studies on Eu(III) in concentrated potassium carbonate (K₂CO₃) solutions revealed the formation of anionic carbonate complexes. osti.govresearchgate.net Significantly, these studies also provided rare, direct room-temperature observation of contact ion pairing between the anionic europium-carbonate complexes and potassium (K⁺) cations from the background electrolyte. osti.govresearchgate.netresearchgate.net The EXAFS data for Eu(III) in a 5.5 M K₂CO₃ solution was consistent with a complex where nine inner-sphere oxygen atoms are provided by a mix of three bidentate and three monodentate carbonate anions, forming [Eu(CO₃)₆]⁹⁻. osti.gov This anionic complex was found to be associated with approximately five K⁺ ions, indicating significant ion pairing. osti.gov

| Species | Formation Constant (log β) | Conditions | Method of Observation |

|---|---|---|---|

| Eu(CO₃)⁺ | 6.57 ± 0.08 | 0.1 M NaClO₄ | TRLFS osti.gov |

| Eu(CO₃)₂⁻ | 10.42 (conditional) | 0.1 M ionic strength | Solvent Extraction akjournals.com |

| Eu(CO₃)₃³⁻ | Identified | Concentrated carbonate solutions | TRLFS, Solubility researchgate.netresearchgate.net |

| [Eu(CO₃)₆]⁹⁻ (ion-paired with K⁺) | - | 5.5 M K₂CO₃ | EXAFS osti.gov |

Solvent Extraction Mechanisms for Europium in Carbonate Media

Solvent extraction is a primary method for separating rare earth elements, but the mechanisms in carbonate media are distinct from the more common acidic systems. researchgate.netosti.gov The speciation of europium as anionic carbonate complexes is a key feature that dictates the extraction strategy. osti.govosti.gov

While traditional solvent extraction from acidic solutions often relies on cation exchange with acidic organophosphorus extractants (like D2EHPA or Cyanex 272), this mechanism is ineffective for the anionic europium carbonate species prevalent in alkaline solutions. cambridge.orgmdpi.comresearchgate.net In fact, the formation of these anionic complexes, such as Eu(CO₃)₂⁻, prevents their extraction by typical cation exchangers. cambridge.org